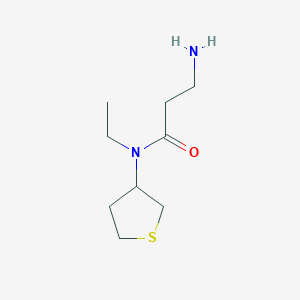

3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Description

3-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a structurally complex amide derivative featuring a propanamide backbone with dual N-substituents: an ethyl group and a tetrahydrothiophen-3-yl moiety. Key characteristics include:

- Molecular formula: Presumed to be C₉H₁₈N₂OS (based on substituents).

- Functional groups: Secondary amide, primary amine, and a saturated sulfur heterocycle.

- Potential applications: Similar compounds are used in pharmaceuticals (e.g., enzyme inhibition, receptor modulation) and materials science due to their stereochemical diversity and stability .

Properties

IUPAC Name |

3-amino-N-ethyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWCYXSKZBCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 3-(5-amino-1h-1,2,4-triazol-3-yl)propanamides, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.

Biological Activity

3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, an ethyl substituent, and a tetrahydrothiophenyl moiety, which contribute to its diverse pharmacological properties. The following sections provide a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound can be achieved through several methods, which allow for variations in yield and complexity. Common synthetic routes include:

- Nucleophilic Substitution Reactions : Utilizing appropriate amines and thiophenes to form the desired amide bond.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.

- Conjugation Techniques : Combining with other bioactive molecules to enhance therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of related compounds demonstrated inhibitory effects against various bacterial strains, including both Gram-negative and Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 14 | 8 |

| Compound B | S. aureus | 12 | 10 |

| Compound C | P. aeruginosa | 15 | 6 |

These findings suggest that the structural features of the compound play a crucial role in its interaction with microbial targets .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, in studies involving human lung adenocarcinoma cell lines, compounds with similar structures were found to induce significant changes in gene expression related to tumor suppression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Calu-6 | 1.5 | Inhibition of methylation pathways |

| MCF-7 | 2.0 | Induction of apoptosis |

| HeLa | 1.8 | Disruption of tubulin polymerization |

The mechanism by which these compounds exert their effects includes modulation of histone methylation and induction of apoptosis .

Study on Antimicrobial Activity

In a recent study, derivatives of related compounds were tested against multiple bacterial strains, revealing promising results for future drug development. The study highlighted the importance of specific functional groups in enhancing antimicrobial efficacy.

Study on Cytotoxicity

Another investigation focused on the cytotoxic properties of similar compounds demonstrated their potential as anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.

Scientific Research Applications

1. Pharmaceutical Development:

The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or target specificity. Research indicates that derivatives of this compound may exhibit significant activity against various diseases, including metabolic disorders and infections.

2. Enzyme Inhibition:

Studies have shown that 3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide can inhibit specific enzymes associated with metabolic pathways. For instance, it has been evaluated for its potential to inhibit serine proteases, which are crucial in various physiological processes and disease mechanisms .

Case Study: Enzyme Interaction

A study investigated the inhibitory effects of this compound on enzymes related to metabolic disorders, revealing significant inhibition rates compared to control groups . This suggests its potential as a therapeutic agent in managing conditions like diabetes or obesity.

Biological Research Applications

1. Antimicrobial Activity:

Preliminary studies have indicated that the compound exhibits antimicrobial properties against several bacterial strains. This positions it as a candidate for developing new antibiotics or adjunct therapies for infectious diseases.

Case Study: Antimicrobial Efficacy

Research demonstrated that this compound could effectively inhibit the growth of specific pathogens, warranting further exploration into its use as an antimicrobial agent .

2. Receptor Binding Studies:

The compound has been subjected to receptor binding assays, showing potential interactions with receptors involved in pain and inflammation pathways. This suggests its utility in pain management therapies .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, allowing for variations in complexity and yield:

- Direct Amination: Reacting tetrahydrothiophene derivatives with ethyl amines.

- Coupling Reactions: Utilizing coupling agents to attach the ethyl amine to the tetrahydrothiophene moiety.

- Functional Group Modification: Post-synthetic modifications to introduce the amino group at the desired position.

These synthetic strategies not only facilitate the production of the compound but also enable further functionalization to tailor its properties for specific applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Key Observations :

- Amino vs. Hydroxyl/Chloro groups: The primary amine in the target compound may improve solubility in polar solvents compared to halogenated analogs like 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide, which exhibit higher lipophilicity .

Key Comparisons :

- The target compound’s amino group may enable interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding, similar to the hydroxyl group in 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide .

- Thiazole and furan-containing analogs () demonstrate potent bioactivity, suggesting that the tetrahydrothiophene ring in the target compound could similarly enhance target specificity .

Physicochemical Properties

- Solubility: The amino group in the target compound likely increases water solubility compared to halogenated derivatives (e.g., ) but may reduce membrane permeability relative to N-methyl or N-ethyl analogs ().

- Stability : Sulfur-containing rings (tetrahydrothiophene, thiophene) generally exhibit thermal stability, as seen in reference standards like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide .

Preparation Methods

Amide Formation via Coupling Reactions

A common approach involves the coupling of 3-amino-propanoic acid derivatives with ethylamine and tetrahydrothiophen-3-yl amine or derivatives thereof using amide bond-forming reagents.

- Typical reagents for amide bond formation include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling additives like 1-hydroxybenzotriazole (HOBt).

- The reaction is conducted in inert solvents such as dichloromethane or dimethylformamide under controlled temperature (0–25 °C) to optimize yield and purity.

Reductive Amination for N-Substitution

Another method involves reductive amination of the corresponding aldehyde or ketone intermediate with ethylamine and tetrahydrothiophen-3-yl amine.

- This method uses reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- The process allows selective introduction of the N-ethyl and N-(tetrahydrothiophen-3-yl) substituents on the amide nitrogen.

Protection and Deprotection Strategies

Due to the presence of multiple reactive amine groups, protection of the amino group may be necessary during intermediate steps.

- Common protecting groups include tert-butyloxycarbonyl (BOC) or carbobenzyloxy (CBZ).

- After the key coupling or substitution steps, deprotection is achieved using acid treatment (e.g., trifluoroacetic acid) to yield the free amine.

Catalytic Hydrogenation

In some synthetic routes, catalytic hydrogenation is employed to reduce intermediate protecting groups or double bonds.

- Catalysts such as palladium on carbon (Pd/C) or palladium hydroxide are used.

- The reaction is typically performed in methanol or ethanol under hydrogen atmosphere at room temperature.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amide coupling | 3-amino-propanoic acid + ethylamine + EDC/HOBt | Formation of N-ethyl-3-aminopropanamide intermediate |

| 2 | Nucleophilic substitution | Intermediate + tetrahydrothiophen-3-yl amine | Attachment of tetrahydrothiophen-3-yl group |

| 3 | Protection (if needed) | BOC or CBZ protecting group reagents | Protected intermediate for selective reactions |

| 4 | Deprotection | Acidic treatment (e.g., TFA) | Free amine form of the target compound |

| 5 | Purification | Crystallization or chromatography | Pure this compound |

Research Findings and Optimization

- Yield and Purity: Optimization of coupling conditions, such as reagent stoichiometry and solvent choice, significantly affects the yield and purity of the final compound.

- Stereochemistry: The tetrahydrothiophene ring can introduce stereochemical complexity; careful control of reaction conditions and use of chiral auxiliaries or catalysts can improve stereoselectivity.

- Scalability: Processes employing mild conditions and readily available reagents are preferred for large-scale synthesis, with catalytic hydrogenation steps facilitating deprotection and purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, ethylamine, tetrahydrothiophen-3-yl amine | High specificity, mild conditions | Requires careful control of moisture |

| Reductive Amination | Aldehyde intermediate, NaBH3CN or NaBH(OAc)3 | Direct N-substitution, versatile | Sensitive to reaction conditions |

| Protection/Deprotection | BOC/CBZ groups, TFA deprotection | Enables selective reactions | Adds steps, requires removal |

| Catalytic Hydrogenation | Pd/C or Pd(OH)2, H2, methanol/ethanol | Efficient deprotection | Requires hydrogenation setup |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.